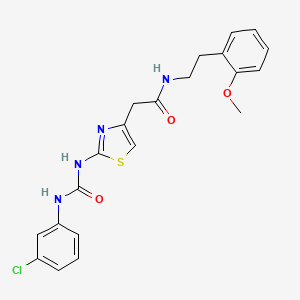

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

Description

The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide is a thiazole-based acetamide derivative featuring a urea group substituted with a 3-chlorophenyl moiety and a 2-methoxyphenethyl side chain. Its structure combines pharmacophores known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3S/c1-29-18-8-3-2-5-14(18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-7-4-6-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPPXWDWMLOYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide, identified by its CAS number 921468-27-1, is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

- Thiazole Ring : Contributes to the compound's reactivity and biological activity.

- Urea Linkage : Enhances interaction with biological targets.

- Methoxyphenethyl Group : May influence pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Reaction of 3-chlorophenyl isocyanate with thioamide.

- Urea Linkage Formation : Introduction of the urea functional group.

- Acetamide Functionalization : Addition of the methoxyphenethyl group through nucleophilic substitution.

Anticancer Properties

Research indicates that 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HCT116 | 4.5 |

| HEK293 | 6.0 |

The IC50 values indicate the concentration needed for 50% inhibition of cell growth, suggesting that the compound is effective in inhibiting cancer cell proliferation.

While the exact mechanism remains under investigation, preliminary findings suggest that the compound may interact with specific enzymes or receptors involved in cellular processes. The thiazole ring and urea linkage are believed to be crucial for binding to these targets, potentially leading to the inhibition of pathways associated with tumor growth.

Case Studies and Research Findings

Several studies have explored the biological efficacy of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating significant antiproliferative effects and highlighting its potential as a lead compound in drug development.

- Mechanistic Insights : Research focused on elucidating the molecular targets of this compound revealed interactions with key signaling pathways involved in cancer progression, suggesting a multifaceted mechanism of action.

Comparative Analysis with Similar Compounds

The unique combination of functional groups in 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide sets it apart from other thiazole derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Thiazole ring, chlorophenyl | Antimicrobial |

| Compound B | Thiazole ring, methoxybenzyl | Anticancer |

| This Compound | Thiazole ring, urea linkage | Anticancer |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Key Structural Differences:

- Urea vs.

- Methoxyphenethyl vs. Aryl Substituents : The 2-methoxyphenethyl group in the target compound increases lipophilicity compared to simpler aryl substituents (e.g., methyl or tolyl groups in ’s 107a–p), which may enhance membrane permeability .

Table 1: Substituent Comparison

Physicochemical and Crystallographic Properties

- Melting Points and Solubility : The target compound’s melting point is expected to exceed 200°C, similar to 4a (mp: 230–232°C, ) and ’s compound (mp: 473–475 K) . The urea group may reduce solubility in polar solvents compared to thiourea derivatives.

- Hydrogen-Bonding Patterns : Crystallographic data () show that acetamide derivatives often form R₂²(10) dimers via N–H···O bonds. The target’s urea group could introduce additional N–H···N/O interactions, influencing crystal packing and stability .

SAR (Structure-Activity Relationship) Insights

- 3-Chlorophenyl Group : Enhances antimicrobial activity by increasing electrophilicity and membrane interaction (observed in 107k and 107m, ) .

- Methoxy Positioning : The ortho-methoxy group in the phenethyl chain may sterically hinder rotation, improving target specificity compared to para-substituted analogs .

Q & A

Basic: What are the key considerations in optimizing the multi-step synthesis of this compound?

The synthesis requires meticulous control of reaction parameters such as temperature, solvent choice (e.g., DMF, dichloromethane), and reaction time to maximize yield and purity. For example, the thiazole ring formation and urea linkage introduction often involve condensation reactions with electrophiles or isocyanates, which are sensitive to moisture and require anhydrous conditions . Green chemistry principles (e.g., solvent recycling) and continuous flow reactors can enhance efficiency and reduce environmental impact . Post-synthetic purification via column chromatography or recrystallization is critical to isolate the compound from byproducts.

Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms the integration of functional groups like the thiazole ring, urea linkage, and methoxyphenethyl moiety. Mass Spectrometry (MS) validates the molecular weight (e.g., 446.91 g/mol for C₂₀H₁₉ClN₄O₄S) and fragmentation patterns . High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while infrared (IR) spectroscopy identifies key bonds (e.g., C=O stretch at ~1667 cm⁻¹) . X-ray crystallography, though less common, can resolve 3D structural features influencing biological interactions .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations) or structural analogs tested. For instance, the 3-chlorophenyl group enhances target selectivity in anti-inflammatory models by modulating COX-1/2 inhibition , while the thiazole ring may interact with kinase domains in cancer pathways . Methodologically, orthogonal assays (e.g., enzymatic vs. cell-based) and structural analogs with systematic substitutions (e.g., replacing 3-chlorophenyl with 4-chlorophenyl) can isolate pharmacophores responsible for specific activities .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing derivatives with targeted substitutions (e.g., varying substituents on the phenyl ring or modifying the thiazole-acetamide linker) . For example:

| Modification | Observed Impact |

|---|---|

| Methoxy → Ethoxy on phenethyl | Reduced COX-1 inhibition |

| 3-Chlorophenyl → 4-Chlorophenyl | Enhanced anticancer potency |

| Computational docking and molecular dynamics simulations further predict binding affinities to targets like kinases or inflammatory enzymes . |

Basic: What are the stability and storage requirements for this compound?

The compound is sensitive to light and moisture due to its urea and acetamide groups. Storage under inert gas (e.g., argon) at -20°C in amber vials is recommended. Solubility in DMSO (≥10 mM) facilitates biological testing, but freeze-thaw cycles should be minimized to prevent degradation . Long-term stability studies using accelerated thermal stress (40°C/75% RH) can establish shelf-life under varying conditions .

Advanced: How can crystallographic studies improve understanding of its mechanism of action?

X-ray crystallography of the compound bound to its target (e.g., COX-1 or a kinase) reveals critical interactions, such as hydrogen bonding between the urea NH and catalytic residues or π-π stacking of the thiazole ring with aromatic side chains . For example, the 2-methoxyphenethyl group’s orientation may sterically hinder non-selective binding, explaining its selectivity in anti-inflammatory models . Synchrotron radiation sources enhance resolution for weakly diffracting crystals .

Basic: What in vitro models are suitable for initial pharmacological screening?

- Anti-inflammatory : COX-1/2 enzymatic assays and LPS-induced cytokine (IL-6, TNF-α) release in macrophages .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria .

Dose-response curves and comparator drugs (e.g., aspirin for COX inhibition) validate assay reliability .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

- Hepatic Microsomal Assays : Incubation with human/rat liver microsomes identifies metabolites via LC-MS/MS .

- AMES Test : Assess mutagenicity using Salmonella strains .

- hERG Binding Assay : Screen for cardiac toxicity risks .

- In Vivo Toxicity : Acute toxicity studies in rodents (LD₅₀) and histopathological analysis .

Basic: What synthetic routes are available for large-scale production (mg to gram quantities)?

Multi-step protocols start with thiazole ring formation via Hantzsch synthesis, followed by urea coupling using carbodiimide chemistry . Scale-up requires:

- Flow Chemistry : Continuous reactors for exothermic steps (e.g., acylation) .

- Catalytic Optimization : Recyclable catalysts (e.g., polymer-supported reagents) reduce waste .

- Quality Control : In-line PAT (Process Analytical Technology) monitors intermediate purity .

Advanced: What computational tools predict off-target interactions or polypharmacology?

- Docking Software (AutoDock, Glide) : Screen against protein databases (e.g., PDB) to identify off-targets like GPCRs or ion channels .

- Machine Learning Models : Predict ADMET properties using platforms like SwissADME or admetSAR .

- Network Pharmacology : Map compound-target-disease networks to uncover polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.